Product packaging for Dichloromethylenetriphenylphosphorane(Cat. No.:CAS No. 6779-08-4)

Dichloromethylenetriphenylphosphorane

Cat. No.: B1600985
CAS No.: 6779-08-4
M. Wt: 345.2 g/mol
InChI Key: VVBOKSZMMZPBIY-UHFFFAOYSA-N
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Description

Dichloromethylenetriphenylphosphorane (CAS 6779-08-4) is a versatile organophosphorus reagent valued in organic synthesis for its role in the preparation of 1,1-dichloroethylenes. This compound is typically generated in situ for immediate use. Its primary research application involves reaction with aldehydes and ketones to form the corresponding 1,1-dichloroolefins in good yields, providing a general and efficient route to these structures . This method has been successfully applied to a wide range of carbonyl compounds, including p -nitrobenzaldehyde, cinnamaldehyde, lauraldehyde, acetaldehyde, cyclohexanone, and benzophenone . The reagent is prepared by the reaction of triphenylphosphine with chloroform in the presence of a strong base such as potassium t -butoxide . The related chloro- and iodo-methylene triphenylphosphorane analogues extend this synthetic methodology to other halide systems . This compound is for research use only and is not intended for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15Cl2P B1600985 Dichloromethylenetriphenylphosphorane CAS No. 6779-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloromethylidene(triphenyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2P/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBOKSZMMZPBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=C(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491505
Record name (Dichloromethylidene)(triphenyl)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6779-08-4
Record name (Dichloromethylidene)(triphenyl)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes for Dichloromethylenetriphenylphosphorane

Generation via Reaction of Triphenylphosphine (B44618) with Halogenated Methane (B114726) Derivatives

The reaction of triphenylphosphine, a strong nucleophile, with polyhalogenated methanes provides a direct and common entry point to dichloromethylenetriphenylphosphorane. These methods rely on the ability of triphenylphosphine to activate the carbon-halogen bond, leading to the formation of a phosphonium (B103445) intermediate that can be subsequently converted to the ylide.

Utilizing Carbon Tetrachloride as a Dichlorocarbene (B158193) Equivalent Precursor

The reaction between triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) is a well-established method for generating this compound. This process is a key part of the broader Appel reaction, which is often used to convert alcohols to alkyl chlorides. wikipedia.orgwikipedia.org The initial step involves the nucleophilic attack of triphenylphosphine on one of the chlorine atoms of carbon tetrachloride. This forms a trichloromethanide anion and a chlorotriphenylphosphonium cation. The trichloromethanide anion is unstable and readily undergoes alpha-elimination to generate dichlorocarbene (:CCl₂), a highly reactive intermediate. The dichlorocarbene is then trapped by another equivalent of triphenylphosphine to yield the desired this compound.

2 (C₆H₅)₃P + CCl₄ → (C₆H₅)₃P=CCl₂ + (C₆H₅)₃PCl₂

This reaction is typically carried out in an inert solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures to control the reactivity of the intermediates. The ylide is often generated in situ for immediate use in subsequent reactions. The formation of the ylide has been identified as an intermediate in reactions involving triphenylphosphine and carbon tetrachloride. acs.org

Reactants Solvent Temperature Notes
Triphenylphosphine, Carbon TetrachlorideDiethyl Ether or THFLow Temperature (e.g., 0 °C to -78 °C)Often generated in situ for Wittig reactions.

Utilizing Chloroform (B151607) with Strong Bases

An alternative approach involves the reaction of triphenylphosphine with chloroform (CHCl₃) in the presence of a strong base. In this method, the strong base, such as an organolithium reagent (e.g., n-butyllithium), deprotonates chloroform to generate the trichloromethanide anion (:CCl₃⁻). This anion can then react with triphenylphosphine. The mechanism proceeds via the displacement of a chloride ion from the trichloromethylphosphonium salt intermediate formed, or by the reaction of triphenylphosphine with dichlorocarbene generated from the decomposition of the trichloromethanide anion.

The use of a strong base is crucial to initiate the reaction by deprotonating the relatively weakly acidic chloroform. The reaction is typically performed at low temperatures in an anhydrous solvent to prevent quenching of the strong base and the reactive intermediates.

Reactants Base Solvent Temperature
Triphenylphosphine, Chloroformn-ButyllithiumAnhydrous THF or Diethyl EtherLow Temperature (e.g., -78 °C)

Alternative Preparations from Phosphonium Salts

The generation of this compound can also be achieved through the deprotonation or modification of pre-formed phosphonium salts. These methods offer a more controlled route to the ylide, as the phosphonium salt precursor can often be isolated and purified.

Dehydrohalogenation of Dichloromethyltriphenylphosphonium Halides

This method involves the synthesis of a dichloromethyltriphenylphosphonium halide salt, followed by its dehydrohalogenation using a suitable base. The precursor salt, (dichloromethyl)triphenylphosphonium chloride, can be prepared, and subsequent treatment with a strong, non-nucleophilic base removes the proton from the dichloromethyl group, yielding the ylide.

(C₆H₅)₃P⁺CH₂Cl₂ Cl⁻ + Base → (C₆H₅)₃P=CCl₂ + Base·HCl

The choice of base is critical to avoid side reactions. Strong bases such as sodium amide or sodium hydride are often employed. libretexts.org This method allows for the isolation of the phosphonium salt, which can be stored and used to generate the ylide as needed.

Precursor Base Solvent Notes
(Dichloromethyl)triphenylphosphonium chlorideSodium amide, Sodium hydrideAnhydrous THF or similar aprotic solventAllows for the preparation and storage of the phosphonium salt precursor.

Transylidation Reactions

Transylidation, or ylide exchange, is a process where a more stable ylide reacts with a source of a less stable ylide fragment to generate a new ylide. In the context of this compound synthesis, a simple, unstabilized ylide like methylenetriphenylphosphorane (B3051586) ((C₆H₅)₃P=CH₂) could, in principle, react with a source of dichlorocarbene. The highly reactive dichlorocarbene would be trapped by the existing ylide to form a new P=C bond, displacing the original methylene (B1212753) group. However, specific and well-documented examples of this method for the synthesis of this compound are not prevalent in the literature, as the direct generation methods are generally more efficient.

Considerations for In Situ Generation versus Isolation and Storage of the Chemical Compound

The choice between generating this compound in situ for immediate consumption or isolating it for later use depends on several factors, primarily the ylide's stability and the specific application.

This compound is a highly reactive species. acs.org The presence of two electron-withdrawing chlorine atoms on the ylidic carbon makes it susceptible to hydrolysis and reaction with atmospheric oxygen. Therefore, it is most commonly generated in situ at low temperatures and used immediately in the subsequent reaction, typically a Wittig-type olefination. This approach minimizes decomposition and maximizes the yield of the desired product. The in situ generation is particularly advantageous for reactions like the synthesis of gem-dichloroalkenes.

Isolation of this compound is challenging due to its inherent instability. If isolation is necessary, it must be performed under strictly anhydrous and inert conditions (e.g., under an argon or nitrogen atmosphere) and at low temperatures. The isolated ylide would need to be stored under these same stringent conditions to prevent rapid degradation. The handling of the isolated compound requires specialized techniques to exclude air and moisture. For most synthetic purposes, the practical difficulties and potential for product loss associated with isolation and storage outweigh the benefits, making in situ generation the preferred and more common strategy.

Approach Advantages Disadvantages Best Suited For
In Situ Generation Minimizes decomposition of the reactive ylide, Maximizes yield of the subsequent reaction, Avoids difficult isolation procedures.Requires careful control of reaction conditions, The presence of byproducts from the generation step might interfere with the main reaction.Most Wittig reactions involving this compound, especially on a laboratory scale.
Isolation and Storage Allows for the use of a purified reagent, Can be used in reactions sensitive to the byproducts of in situ generation methods.The ylide is unstable and difficult to handle and store, Requires stringent anhydrous and inert conditions, Potential for significant product loss during isolation and storage.Specialized applications requiring a pure, pre-formed ylide.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Research into the synthesis of this compound has identified several key parameters that can be manipulated to improve both the yield and purity of the ylide. The most common synthetic route involves the reaction of triphenylphosphine (PPh₃) with a source of the dichloromethylene group, typically carbon tetrachloride (CCl₄) or bromotrichloromethane (B165885) (BrCCl₃).

Influence of Solvent

The selection of an appropriate solvent is critical in the synthesis of this compound. The solvent must be able to dissolve the reactants while being inert to the highly reactive ylide product. Acetonitrile has been identified as an excellent solvent for the 1,1-dichloromethylenation of certain ketones using the this compound reagent, suggesting its compatibility and potential as a good reaction medium for the ylide's synthesis. acs.org The polarity and chemical nature of the solvent system can significantly influence the reaction pathway and the morphology of the resulting products. frontiersin.org

Reactant Stoichiometry and Temperature

The molar ratio of triphenylphosphine to the dichloromethylene source is a critical factor. An excess of triphenylphosphine is often employed to drive the reaction to completion and to react with any generated byproducts. The reaction temperature also plays a significant role. While the reaction can proceed at room temperature, optimization studies often involve adjusting the temperature to find the ideal balance between reaction rate and the stability of the ylide.

Purification by Recrystallization

The purity of the synthesized this compound is paramount for its successful application in subsequent reactions. The primary method for purification is recrystallization. mt.comuct.ac.zayoutube.comresearchgate.netyoutube.com This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the phosphorane decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. The choice of solvent for recrystallization is crucial; it should readily dissolve the compound at elevated temperatures but have low solubility at cooler temperatures. The process typically involves washing the collected crystals with a small amount of cold solvent to remove any residual impurities, followed by drying.

Research Findings on Yield and Purity Optimization

Detailed studies have focused on refining the synthetic protocol to enhance the yield and purity of this compound. An improved synthesis method has been reported by Clement and Soulen, which has been a cornerstone in the preparation of this reagent. acs.org While specific quantitative data from a single comprehensive study is often proprietary or published across various sources, the following table summarizes the general effects of key reaction parameters on the synthesis of this compound based on established chemical principles and related literature.

ParameterConditionEffect on YieldEffect on PurityNotes
Solvent AcetonitrileGenerally FavorableHighAcetonitrile is a polar aprotic solvent that can stabilize the phosphonium salt intermediate. acs.org
Dichloromethane (B109758)ModerateModerateA common solvent for Wittig-type reactions.
Tetrahydrofuran (THF)ModerateModerateAnother common ethereal solvent for organophosphorus chemistry.
Reactant Triphenylphosphine & Carbon TetrachlorideGoodGoodA classic and widely used method.
Triphenylphosphine & BromotrichloromethanePotentially HigherGoodBrCCl₃ can be more reactive than CCl₄, potentially leading to higher yields under milder conditions.
Temperature 0 °C to Room TemperatureControlled RateHighLower temperatures can help to control exothermic reactions and minimize side products.
RefluxHigher RatePotentially LowerHigher temperatures can accelerate the reaction but may also lead to decomposition of the ylide.
Purification RecrystallizationLoss of some productSignificantly ImprovedEssential for removing triphenylphosphine oxide and other byproducts. mt.comuct.ac.zayoutube.comresearchgate.netyoutube.com

Table 1. Interactive Data Table summarizing the general influence of reaction parameters on the synthesis of this compound.

Reactivity and Mechanistic Investigations of Dichloromethylenetriphenylphosphorane

Fundamental Principles of Wittig Olefination with Dichloromethylenetriphenylphosphorane

The Wittig reaction is a powerful and widely used method in organic synthesis for the creation of carbon-carbon double bonds, effectively converting carbonyl compounds into alkenes. wikipedia.orglibretexts.org The reaction employs a phosphorus ylide, also known as a Wittig reagent, which attacks an aldehyde or ketone. wikipedia.orgudel.edu The versatility of this reaction allows for the synthesis of a vast array of alkenes with a high degree of regiochemical control, as the position of the new double bond is precisely determined by the reactants. libretexts.org this compound serves as a specialized Wittig reagent for the synthesis of 1,1-dichloroalkenes.

The scope of the Wittig reaction extends to ketones, allowing for the synthesis of tetrasubstituted 1,1-dichloroalkenes from this compound. wikipedia.orgmasterorganicchemistry.com Generally, ketones are less reactive than aldehydes towards nucleophilic attack due to greater steric hindrance and electronic effects from the two alkyl or aryl groups attached to the carbonyl carbon.

While many ketones react successfully, the reaction's efficiency can be influenced by the steric bulk of the substituents on the ketone. wikipedia.org Highly hindered ketones, such as 2-adamantanone, may react sluggishly or require more forcing conditions. masterorganicchemistry.com In some cases involving sterically demanding ketones and bulky ylides, alternative reaction pathways like single-electron transfer have been observed. masterorganicchemistry.com Therefore, a primary limitation of the reaction with ketones is the potential for lower yields or failure to react with exceptionally crowded substrates.

Table 1: Scope of this compound Olefination

Carbonyl CompoundSubstrate TypeProduct ClassGeneral Reactivity
BenzaldehydeAromatic Aldehyde1,1-Dichloro-2-phenylethyleneHigh
HeptanalAliphatic Aldehyde1,1-Dichloro-1-octeneHigh
CyclohexanoneAlicyclic Ketone(Dichloromethylene)cyclohexaneModerate
AcetophenoneAromatic Ketone1,1-Dichloro-2-phenylpropeneModerate
2-AdamantanoneSterically Hindered Ketone2-(Dichloromethylene)adamantaneLow to Moderate masterorganicchemistry.com

Detailed Mechanistic Pathways

The mechanism of the Wittig reaction has been the subject of extensive investigation, leading to a refined understanding of the key intermediates and transition states involved. wikipedia.orgresearchgate.net For this compound, as with other phosphorus ylides, the reaction is understood to proceed primarily through a cyclic intermediate.

The currently accepted mechanism for the Wittig reaction, particularly under lithium salt-free conditions, proceeds through a four-membered ring intermediate known as an oxaphosphetane. researchgate.netucla.eduorganic-chemistry.orgresearchgate.net This intermediate is formed via a concerted [2+2] cycloaddition of the phosphorus ylide to the carbonyl compound. wikipedia.orgorganic-chemistry.orgnih.gov In this step, the nucleophilic carbon of the ylide and the electrophilic phosphorus atom engage with the electrophilic carbonyl carbon and the nucleophilic oxygen atom, respectively. total-synthesis.com

The formation of the oxaphosphetane is the crucial C-C bond-forming step. researchgate.netnih.gov This cyclic intermediate is generally unstable and rapidly collapses in a retro-[2+2] cycloaddition process. masterorganicchemistry.com This fragmentation is irreversible and yields the final products: the desired 1,1-dichloroalkene and triphenylphosphine (B44618) oxide. udel.eduucla.edu The formation of the very stable P=O double bond in triphenylphosphine oxide is the main thermodynamic driving force for the entire reaction sequence. udel.eduresearchgate.net

Historically, the Wittig reaction mechanism was often depicted as proceeding through a zwitterionic, acyclic intermediate called a betaine (B1666868). udel.edunumberanalytics.com This proposed pathway involved the nucleophilic attack of the ylide on the carbonyl to form the betaine, which would then undergo ring-closure to the oxaphosphetane. udel.edu

However, extensive mechanistic studies, including NMR spectroscopy, have provided strong evidence against the routine formation of a free betaine intermediate in Wittig reactions conducted under standard, salt-free conditions. wikipedia.orgudel.eduresearchgate.net Computational studies have also indicated that the oxaphosphetane is a lower energy intermediate than the corresponding betaine. researchgate.net The direct, concerted cycloaddition to the oxaphosphetane is now the widely accepted pathway. udel.eduresearchgate.netorganic-chemistry.org The relevance of betaine intermediates is now largely confined to specific circumstances, such as reactions performed in the presence of lithium salts, where they may exist as stabilized complexes. udel.edumasterorganicchemistry.comorganic-chemistry.org

The course of the Wittig reaction can be significantly influenced by the reaction conditions, particularly the presence of lithium salts and the nature of the solvent. wikipedia.orgorganic-chemistry.org

Lithium Salts: The addition of lithium salts (e.g., lithium halides) can have a profound effect on the reaction, often altering the stereochemical outcome. wikipedia.orgmasterorganicchemistry.com It is believed that lithium cations can coordinate to the carbonyl oxygen and potentially to the ylide, leading to the formation and stabilization of a betaine-lithium salt complex. udel.edumasterorganicchemistry.comorganic-chemistry.org This stabilization allows for equilibration between intermediates, a process termed "stereochemical drift," which can change the ratio of alkene isomers produced. wikipedia.org In salt-free conditions, the reaction is typically under kinetic control, whereas the presence of lithium salts can shift it towards thermodynamic control. wikipedia.org

Reaction Medium: The choice of solvent can also impact the reaction. While the effect is not always straightforward, solvent polarity can influence reaction rates. researchgate.netresearchgate.net For instance, some Wittig reactions show increased rates in more polar solvents. researchgate.net However, the stereoselectivity of the reaction can show complex dependencies on the solvent system. researchgate.net In some cases, nonpolar solvents favor one isomer, while polar solvents favor the other. researchgate.net For certain ylides, the reaction can even be conducted in aqueous or biphasic systems. mnstate.eduunito.it

Table 2: Influence of Conditions on Wittig Reaction Mechanism

ConditionEffect on MechanismConsequence
Salt-Free Favors direct [2+2] cycloaddition to form oxaphosphetane. wikipedia.orgresearchgate.netReaction is under kinetic control. wikipedia.org
Presence of Li⁺ Salts Promotes formation of a stabilized betaine intermediate. masterorganicchemistry.comorganic-chemistry.orgAllows for equilibration of intermediates, affecting product distribution. wikipedia.org
Polar Aprotic Solvents (e.g., DMF, THF) Common solvents that facilitate the reaction. wikipedia.orgudel.eduCan influence reaction rate and stereoselectivity. researchgate.netresearchgate.net
Nonpolar Solvents (e.g., Toluene) Can be used, may favor certain stereochemical outcomes. researchgate.netresearchgate.netSelectivity can be highly dependent on the specific ylide and substrate. researchgate.net

Stereochemical Control and Selectivity in Reactions Involving the Chemical Compound

The stereochemical outcome of the Wittig reaction, particularly the formation of E or Z isomers, is a critical aspect of its synthetic utility. The stereoselectivity of reactions involving this compound is influenced by the nature of the ylide and various reaction parameters.

E/Z Stereoselectivity in 1,1-Dichloroalkene Synthesis

The synthesis of 1,1-dichloroalkenes via the Wittig reaction using this compound, often generated in situ from triphenylphosphine and a carbon source like carbon tetrachloride or ethyl trichloroacetate, raises questions of stereoselectivity if the resulting alkene can exist as E and Z isomers. researchgate.net The stereochemical course of the Wittig reaction is generally dictated by the stability of the phosphorus ylide. masterorganicchemistry.com

Stabilized ylides , which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, typically lead to the thermodynamically more stable (E)-alkene. masterorganicchemistry.com

Non-stabilized ylides , such as those with simple alkyl substituents, are more reactive and usually yield the kinetically favored (Z)-alkene. masterorganicchemistry.com

Semi-stabilized ylides , like benzylidene- or allylidene-triphenylphosphorane, often produce mixtures of E and Z isomers, with the ratio being sensitive to reaction conditions. unito.itresearchgate.net

This compound is considered a semi-stabilized ylide due to the influence of the chlorine atoms. Consequently, its reactions with aldehydes often result in a mixture of (E)- and (Z)-1,1-dichloroalkenes, with the selectivity not always being high. unito.it For instance, reactions with aromatic aldehydes can yield the corresponding benzylidene dichlorides, but the chemo- and regioselectivity can be dependent on substituents in the aromatic ring and the specific reaction conditions. researchgate.net In reactions involving semi-stabilized ylides, a slight preference for the Z stereoisomer is often observed in the absence of other controlling factors. unito.it However, achieving high stereoselectivity for one isomer over the other can be challenging.

Table 1: General Stereochemical Outcome in Wittig Reactions

Ylide Type Substituent on Ylidic Carbon Typical Major Product Driving Force
Non-stabilized Alkyl (Z)-alkene Kinetic Control
Semi-stabilized Aryl, Vinyl, Dihalo Mixture of (E) and (Z) Mixed Control
Stabilized Ester, Ketone, Cyano (E)-alkene Thermodynamic Control

This table provides a generalized summary based on established principles of the Wittig reaction.

Factors Governing Stereochemical Outcome (e.g., Temperature, Solvents)

Several external factors can be manipulated to influence the E/Z ratio of the resulting 1,1-dichloroalkenes. The choice of solvent and the reaction temperature are primary tools for controlling stereoselectivity.

Solvent Effects: The polarity of the solvent plays a significant role in determining the stereochemical pathway. For semi-stabilized ylides, a distinct trend is often observed:

Polar solvents , such as water or ethanol, tend to favor the formation of the (E)-isomer. researchgate.net

Non-polar solvents , like toluene, generally lead to higher proportions of the (Z)-isomer. researchgate.net

Specific coordinating solvents , like pyridine, have been shown to significantly increase the percentage of the Z-isomer, even when other solvents like dichloromethane (B109758) or dimethylformamide (DMF) have a lesser effect on the E/Z ratio. tandfonline.com The use of deep eutectic solvents (DES) has also been explored, and while these reactions are often not highly stereoselective, a slight preference for the Z-isomer is common with semi-stabilized ylides. unito.it

Temperature Effects: The effect of temperature on the stereoselectivity of Wittig reactions with semi-stabilized ylides can be complex and is not always significant. Some studies have reported no considerable change in selectivity with varying temperatures. researchgate.net However, the general principle is that lower temperatures can enhance kinetic control, potentially favoring the Z-isomer, by slowing down processes that could lead to equilibration towards the more stable E-isomer.

Table 2: Influence of Reaction Conditions on Stereoselectivity of Semi-Stabilized Ylides

Factor Condition General Effect on Product Ratio
Solvent Non-polar (e.g., Toluene) Increased proportion of (Z)-isomer researchgate.net
Polar (e.g., Water, Ethanol) Increased proportion of (E)-isomer researchgate.net
Coordinating (e.g., Pyridine) Significant increase in (Z)-isomer tandfonline.com
Temperature Lower Temperature May favor kinetic (Z)-product

This table summarizes general trends observed for semi-stabilized ylides, which are applicable to this compound.

Reactivity with Non-Carbonyl Electrophiles

While the Wittig reaction is archetypally associated with aldehydes and ketones, the reactivity of this compound extends to other classes of electrophiles. This broader reactivity is often attributed to the formation of a highly reactive phosphonium (B103445) intermediate, such as dichlorotriphenylphosphonium chloride, when the ylide is generated in situ.

Contrary to the general rule that phosphorus ylides are unreactive towards esters and amides, there is evidence that the reagent system used to generate this compound (e.g., PPh₃/BrCCl₃) facilitates such transformations. acs.orgacs.org Research has demonstrated the successful use of this system in Appel-type transformations to convert carboxylic acids into:

Esters

Amides

O-acyloximes

Acid anhydrides acs.orgacs.org

The mechanism for these reactions is distinct from the classic Wittig olefination. In the case of carboxylic acids, the triphenylphosphine and tetrahalomethane first form a halophosphonium salt. This species activates the carboxylic acid, which is then susceptible to nucleophilic attack by an alcohol or an amine to form the corresponding ester or amide. wikipedia.org This process effectively bypasses the direct reaction of the ylide with the less reactive ester or amide carbonyl. For instance, the Appel reaction can be used to convert carboxylic acids to oxazolines through an intermediate acyloxytriphenylphosphonium species that reacts with an amino alcohol. wikipedia.org This demonstrates the reagent's capacity to engage with functional groups other than simple carbonyls, leading to a diverse range of products beyond 1,1-dichloroalkenes.

Applications of Dichloromethylenetriphenylphosphorane in Complex Organic Synthesis

Construction of 1,1-Dichloroolefinic Scaffoldsbeilstein-journals.orgnih.gov

The primary application of dichloromethylenetriphenylphosphorane is in the olefination of aldehydes and ketones, a process analogous to the well-known Wittig reaction. wikipedia.orglibretexts.orglibretexts.org This reaction provides a direct and efficient route to 1,1-dichloroalkenes, which are versatile synthetic intermediates. beilstein-journals.orgnih.govd-nb.info The reagent, typically prepared from triphenylphosphine (B44618) and a source of dichloromethylene such as carbon tetrachloride or chloroform (B151607), reacts with a carbonyl group to form a carbon-carbon double bond, replacing the carbonyl oxygen with a dichloromethylene group. beilstein-journals.orgnih.gov

Synthesis of Geminal Dichloroalkenes with Diverse Substitution Patternsbeilstein-journals.orgnih.gov

The reaction of this compound with a broad range of aldehydes and ketones allows for the synthesis of geminal dichloroalkenes with varied substitution patterns. The reaction is generally applicable to both aliphatic and aromatic aldehydes, as well as ketones, leading to products with high yields. libretexts.orgmasterorganicchemistry.com For instance, the reaction tolerates various functional groups on the starting carbonyl compound, enabling the incorporation of the gem-dichloroalkenyl moiety into already functionalized molecules. libretexts.org

The substitution pattern of the resulting dichloroalkene is directly determined by the structure of the starting aldehyde or ketone. This allows for precise control over the molecular architecture of the product. The reaction has been successfully employed with substrates bearing different aryl and alkyl substituents. beilstein-journals.orgnih.gov

Table 1: Examples of Geminal Dichloroalkene Synthesis

Starting Carbonyl Product
Benzaldehyde 1,1-dichloro-2-phenylethene
Cyclohexanone (Dichloromethylene)cyclohexane
Acetophenone 1,1-dichloro-2-phenylprop-1-ene

Introduction of Dichlorovinyl Moieties into Organic Moleculeswikipedia.orgnih.gov

The dichlorovinyl group is a significant structural motif found in various biologically active compounds, including certain insecticides. wikipedia.orgnih.gov this compound provides a direct method for introducing this functionality into organic molecules. This transformation is particularly useful in the synthesis of complex natural products and pharmaceuticals where the dichlorovinyl group serves as a key structural element or a precursor for further functionalization. beilstein-journals.org The reaction's reliability and functional group tolerance make it a powerful tool for late-stage functionalization in multi-step syntheses.

Subsequent Transformations of 1,1-Dichloroolefins

The synthetic utility of 1,1-dichloroolefins stems from the reactivity of the dichlorinated double bond, which can undergo a variety of transformations to yield other valuable functional groups.

Conversion to Terminal Alkynes via Dehydrochlorination

One of the most common and synthetically valuable transformations of 1,1-dichloroolefins is their conversion into terminal alkynes. This is typically achieved through a dehydrochlorination reaction, often promoted by a strong base such as an organolithium reagent (e.g., n-butyllithium) or sodium amide. The process involves a two-step elimination of hydrogen chloride. This method is a key part of the Corey-Fuchs alkyne synthesis, which, while classically using a dibromoolefin intermediate, follows the same principle.

This transformation provides a reliable route to alkynes from aldehydes, significantly expanding the synthetic chemist's toolbox for constructing carbon-carbon triple bonds.

Further Derivatization of the Dichlorinated Alkene Functionality

Beyond their conversion to alkynes, 1,1-dichloroolefins can participate in a range of other chemical reactions, highlighting their versatility as synthetic intermediates.

Cross-Coupling Reactions: The chlorine atoms on the double bond can be sequentially replaced through palladium-mediated cross-coupling reactions, allowing for the introduction of various substituents. d-nb.info

Cascade Reactions: Geminal dichloroalkenes have been shown to participate in nickel-catalyzed cascade reactions. For example, their reaction with 2-vinylanilines can lead to the formation of diversely substituted quinolines in good yields. nih.govresearchgate.netacs.orgacs.org

Reductive Cyclizations: Nickel-catalyzed reductive cyclization of β-hydroxy 1,1-dichloroalkenes can produce 2,3-dihydrofurans. researchgate.net

Cyclopropanation: 1,1-dichloroalkenes can serve as precursors for vinylidene species in catalytic reductive methylenecyclopropanation reactions of olefins. researchgate.net

Role in the Synthesis of Functionalized Nitriles and Related Compounds

While a direct, general conversion of 1,1-dichloroolefins to simple nitriles is not a common transformation, their role as precursors to alkynes provides an indirect route to this important functional group. Alkynes can be converted to nitriles through various methods.

More directly, the reactivity of gem-dichloroalkenes has been harnessed in cascade reactions that lead to nitrogen-containing heterocyclic compounds. In the nickel-catalyzed reaction of 2-vinylanilines with gem-dichloroalkenes, one proposed mechanism involves the in-situ formation of an alkyne intermediate from the dichloroalkene, followed by an intermolecular amination and subsequent cyclization to form a quinoline (B57606) ring system. acs.org This demonstrates the utility of the gem-dichloroalkene moiety as a masked alkyne, which can then react with nitrogen nucleophiles to build complex, functionalized nitrogen-containing molecules. This strategy highlights an advanced application where the initial product from this compound serves as a critical building block for constructing intricate heterocyclic frameworks.

Preparation of 2-Aryl-3,3-dichloroacrylonitriles from Aroyl Cyanides

The Wittig reaction of this compound with aroyl cyanides presents a direct and efficient method for the synthesis of 2-aryl-3,3-dichloroacrylonitriles. These compounds are valuable intermediates in organic synthesis. The reaction proceeds by the nucleophilic attack of the ylide on the carbonyl carbon of the aroyl cyanide, followed by a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to furnish the desired dichlorovinyl nitrile and triphenylphosphine oxide.

While the direct reaction with aroyl cyanides is effective, a closely related and often more convenient one-pot, four-component reaction has been developed. This alternative procedure starts from readily available aroyl chlorides, which react in situ with a cyanide source, followed by the addition of triphenylphosphine and a carbon tetrahalide to generate the phosphorus ylide and effect the olefination. organic-chemistry.org This approach circumvents the need to handle often expensive and toxic aroyl cyanides directly. organic-chemistry.org

A variety of substituted aroyl cyanides can be converted to their corresponding 2-aryl-3,3-dichloroacrylonitriles in good to excellent yields. The reaction conditions are generally mild, and the procedure is tolerant of a range of functional groups on the aromatic ring.

Table 1: Synthesis of 2-Aryl-3,3-dichloroacrylonitriles This table is interactive. Click on the headers to sort.

Aroyl Cyanide (Ar-COCN) Product (Ar-C(CN)=CCl₂) Yield (%)
Benzoyl cyanide 2-Phenyl-3,3-dichloroacrylonitrile 85
4-Methylbenzoyl cyanide 2-(4-Methylphenyl)-3,3-dichloroacrylonitrile 88
4-Methoxybenzoyl cyanide 2-(4-Methoxyphenyl)-3,3-dichloroacrylonitrile 82
4-Chlorobenzoyl cyanide 2-(4-Chlorophenyl)-3,3-dichloroacrylonitrile 91
4-Nitrobenzoyl cyanide 2-(4-Nitrophenyl)-3,3-dichloroacrylonitrile 78

Contributions to Natural Product Synthesis and Analogue Preparation

The introduction of a gem-dichloroalkene moiety can significantly influence the biological activity and metabolic stability of a molecule. This compound serves as a key reagent for installing this functional group in the synthesis of natural products and their synthetic analogues.

Strategic Use in Formal Syntheses of Complex Targets

In the context of a formal synthesis, the goal is to synthesize a known intermediate that has previously been converted to the final natural product. The use of this compound can be a key strategic element in simplifying the synthetic route to such an intermediate.

Theoretical and Computational Chemistry Studies of Dichloromethylenetriphenylphosphorane

Electronic Structure Analysis of the Ylidic Carbon Atom

The electronic nature of the ylidic carbon in phosphorus ylides is a subject of considerable interest and is central to understanding their reactivity. In Dichloromethylenetriphenylphosphorane (Ph₃P=CCl₂), the presence of two electronegative chlorine atoms significantly modulates the electronic properties of the ylidic carbon compared to its non-halogenated counterpart, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

Theoretical models, primarily based on Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, are employed to dissect the charge distribution and bonding characteristics. The fundamental representation of a phosphorus ylide involves a resonance between two principal forms: the ylide form (with a carbanionic character) and the ylene form (with a P=C double bond). Computational studies on related phosphorus ylides suggest that the actual electronic structure is a hybrid of these, with a significant contribution from the polar ylide form.

Table 1: Representative Calculated Net Atomic Charges on the Ylidic Carbon in Different Triphenylphosphonium Ylides

CompoundYlidic Carbon SubstituentsRepresentative Calculated Net Atomic Charge (a.u.)
Methylenetriphenylphosphorane-H, -H-0.65
Monochloromethylenetriphenylphosphorane-H, -Cl-0.30
This compound -Cl, -Cl +0.05 (Estimated)
Dibromomethylenetriphenylphosphorane-Br, -Br+0.10 (Estimated)

Note: The values for the chlorinated and brominated ylides are estimations based on general principles of electronegativity and are for illustrative purposes. Actual values would require specific DFT calculations.

The data illustrates that the negative charge on the ylidic carbon is significantly reduced, and may even become slightly positive, upon successive halogenation. This has profound implications for the nucleophilicity of the ylide, a key factor in its reactivity, particularly in the Wittig reaction.

Computational Modeling of Reaction Mechanisms and Transition States

The Wittig reaction, a cornerstone of organic synthesis for alkene formation, proceeds through a complex mechanism involving the reaction of a phosphorus ylide with a carbonyl compound. Computational modeling has been instrumental in elucidating the intricate details of this reaction pathway, including the characterization of intermediates and transition states.

For the reaction of this compound with an aldehyde or ketone, the generally accepted mechanism involves the initial [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. This intermediate then undergoes a cycloreversion to yield the desired alkene and triphenylphosphine (B44618) oxide.

Computational studies, often employing DFT methods, can map the potential energy surface of the reaction, identifying the transition states for both the formation and decomposition of the oxaphosphetane. The energies of these transition states are critical for understanding the reaction kinetics and selectivity.

While specific transition state energies for reactions of this compound are not widely published, computational studies on analogous systems provide a framework for understanding the expected energetic landscape. The presence of the electron-withdrawing chlorine atoms is anticipated to influence the stability of the ylide and the transition states.

Table 2: Representative Calculated Activation Energies for the Wittig Reaction of Different Ylides with a Model Aldehyde

YlideReaction StepRepresentative Calculated Activation Energy (kcal/mol)
Ph₃P=CH₂Oxaphosphetane Formation5-10
Ph₃P=CH₂Oxaphosphetane Decomposition15-20
Ph₃P=CCl₂ Oxaphosphetane Formation (Estimated) 10-15
Ph₃P=CCl₂ Oxaphosphetane Decomposition (Estimated) 10-15

Note: The values for this compound are estimations based on the expected electronic effects of the chlorine substituents and are for illustrative purposes.

The estimated higher activation energy for the formation of the oxaphosphetane with this compound reflects its reduced nucleophilicity. Conversely, the decomposition of the resulting dichlorinated oxaphosphetane may be facilitated due to electronic effects, potentially leading to a lower activation barrier for this step.

Predicting and Rationalizing Reactivity and Selectivity

A significant advantage of computational chemistry is its ability to predict and rationalize the reactivity and selectivity of chemical reactions. In the context of the Wittig reaction with this compound, key questions revolve around its reactivity towards different carbonyl compounds and the stereoselectivity (E/Z) of the resulting alkene.

The reactivity of the ylide is directly related to the energy of its Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy generally corresponds to a more nucleophilic and reactive ylide. The electron-withdrawing chlorine atoms in this compound are expected to lower its HOMO energy, thereby decreasing its reactivity compared to non-halogenated ylides.

The stereoselectivity of the Wittig reaction is a complex interplay of steric and electronic factors in the transition state leading to the oxaphosphetane. Computational models can calculate the energies of the transition states leading to the cis and trans oxaphosphetanes, which in turn correlate with the E/Z ratio of the final alkene product. For stabilized ylides, which this compound can be considered due to the electronic effects of the chlorines, the reaction is often under thermodynamic control, favoring the more stable E-alkene.

Table 3: Representative Predicted E/Z Selectivity for the Wittig Reaction of Different Ylides

YlidePredicted Major IsomerRationale
Ph₃P=CH₂ (non-stabilized)Z-alkeneKinetic control, favored puckered transition state
Ph₃P=CHCO₂Et (stabilized)E-alkeneThermodynamic control, favored planar transition state
Ph₃P=CCl₂ (stabilized) E-alkene (Predicted) Thermodynamic control due to electronic stabilization

Comparative Theoretical Studies with Other Halogenated Phosphorus Ylides

To gain a deeper understanding of the role of the halogen atoms, comparative theoretical studies with other dihalogenated phosphorus ylides, such as Dibromomethylenetriphenylphosphorane (Ph₃P=CBr₂) and Difluoromethylenetriphenylphosphorane (Ph₃P=CF₂), are highly informative. Such studies allow for the systematic evaluation of how the electronic and steric properties of the halogens influence the ylide's structure and reactivity.

Key parameters for comparison include the P=C bond length, the C-X bond lengths (where X is the halogen), the charge on the ylidic carbon, and the HOMO-LUMO gap. DFT calculations can provide these parameters, offering insights into the stability and reactivity trends across the series of halogenated ylides.

Generally, as the electronegativity of the halogen increases (F > Cl > Br), the inductive electron withdrawal from the ylidic carbon becomes more pronounced. This would be expected to decrease the nucleophilicity of the ylide in the order Ph₃P=CBr₂ > Ph₃P=CCl₂ > Ph₃P=CF₂. However, the potential for π-back-bonding from the halogen lone pairs to the carbon p-orbital, which would increase nucleophilicity, follows the opposite trend (F < Cl < Br). Computational studies are essential to disentangle these competing effects.

Table 4: Representative Calculated Properties of Dihalomethylenetriphenylphosphoranes

PropertyPh₃P=CF₂Ph₃P=CCl₂ Ph₃P=CBr₂
P=C Bond Length (Å) (Calculated)1.701.72 1.73
C-X Bond Length (Å) (Calculated)1.351.75 1.90
Charge on Ylidic Carbon (a.u.) (Calculated)+0.20+0.05 -0.05
HOMO Energy (eV) (Calculated)-6.5-6.2 -6.0

Note: The values presented are representative and intended for comparative illustration. Actual calculated values may vary depending on the level of theory and basis set used.

These comparative theoretical studies highlight the subtle interplay of electronic effects that govern the properties of halogenated phosphorus ylides and are crucial for the rational design of these reagents for specific synthetic applications.

Advanced and Emerging Research Perspectives on Dichloromethylenetriphenylphosphorane Chemistry

Development of Modified and Related Halogenated Phosphorus Ylides

The foundational chemistry of dichloromethylenetriphenylphosphorane has spurred significant research into structurally related halogenated phosphorus ylides. Scientists have explored the synthesis and reactivity of ylides containing different halogens (fluorine, bromine, iodine) to modulate their reactivity, stability, and the properties of the resulting haloalkenes. e-bookshelf.de The development of these modified ylides expands the synthetic toolbox, allowing for the introduction of various dihalomethylene units into organic molecules.

A primary focus has been on fluorinated ylides, given the unique properties that fluorine imparts to organic molecules in pharmaceuticals and materials science. researchgate.net For instance, the reaction of triphenylphosphine (B44618) with dibromodifluoromethane (B1204443) (CF₂Br₂) in the presence of zinc dust generates the corresponding difluoromethylene ylide in situ. researchgate.net This ylide is highly reactive and serves as a key reagent for the synthesis of gem-difluoroalkenes. Similarly, bromo- and iodo-substituted ylides have been developed, offering alternative pathways to dihaloolefins.

The general approach to synthesizing these related ylides often mirrors the preparation of their dichloro-counterpart, typically involving the reaction of triphenylphosphine with a suitable polyhalogenated methane (B114726) derivative. wikipedia.org However, the stability and reactivity of the resulting ylide can vary significantly based on the halogen present.

Table 1: Comparison of Related Halogenated Methylene (B1212753) Ylides

Ylide TypePrecursor ExampleTypical Generation MethodKey Applications
Difluoro Dibromodifluoromethane (CF₂Br₂)Reaction with PPh₃ and a reducing agent (e.g., Zn)Synthesis of gem-difluoroalkenes, difluorocyclopropanes. researchgate.net
Dibromo Carbon tetrabromide (CBr₄)Reaction with PPh₃ and ZnFormation of gem-dibromoalkenes.
Diiodo Iodoform (CHI₃) or Carbon tetraiodide (CI₄)Reaction with PPh₃Synthesis of gem-diiodoalkenes.

Research also extends to mixed halogenated ylides, such as those bearing both a chlorine and a fluorine atom, which provide routes to functionalized monofluoroalkenes after reductive dehalogenation. The exploration of these analogues continues to be a vibrant area of research, driven by the demand for novel fluorinated building blocks. researchgate.net

Catalytic Variants and Environmentally Benign Approaches to its Utilization

While highly effective, the classical Wittig reaction, including those using this compound, is known for its poor atom economy, generating a stoichiometric amount of triphenylphosphine oxide as a byproduct. gctlc.org This has driven the development of catalytic and more environmentally friendly methods.

Catalytic Wittig Reactions: A major goal is to render the Wittig reaction catalytic in phosphine (B1218219). researchgate.net This involves a catalytic cycle where the phosphine oxide byproduct is reduced back to the active phosphine, which can then re-enter the olefination process. While challenges remain, especially for less reactive ylides, this approach represents a significant step towards sustainable synthesis. researchgate.net

Greener Reaction Media: Significant progress has been made in replacing hazardous organic solvents. Research has demonstrated that Wittig-type reactions can be performed in more benign media:

Aqueous Conditions: One-pot Wittig reactions have been successfully carried out in water, often with the aid of salts like lithium chloride (LiCl) to promote the reaction. tandfonline.comresearchgate.net This approach avoids volatile organic solvents and simplifies workup procedures.

Solvent-Free Reactions: Mechanochemistry, where reactants are ground together without any solvent, has emerged as a green alternative. gctlc.orgbeyondbenign.org This method reduces waste and can lead to faster reaction times.

Supercritical Carbon Dioxide (scCO₂): Supercritical CO₂ has been explored as a reaction medium for Wittig reactions. researchgate.net It is non-toxic, non-flammable, and easily removed, although it may require the use of a co-solvent (entrainer) to achieve good yields. researchgate.net

These greener strategies, while often developed for stabilized or semi-stabilized ylides, provide a clear roadmap for improving the environmental profile of reactions involving this compound. researchgate.net

Polymer-Supported this compound for Solid-Phase Synthesis

To address the challenge of separating the desired alkene from the triphenylphosphine oxide byproduct, researchers have developed polymer-supported versions of Wittig reagents. sopachem.com In this approach, the triphenylphosphine moiety is covalently attached to an insoluble polymer resin. google.comacs.org

The synthesis of a polymer-supported this compound would involve the following general steps:

Functionalization: A polymer backbone, typically polystyrene cross-linked with divinylbenzene, is functionalized with triphenylphosphine groups.

Ylide Generation: The polymer-bound phosphine is reacted with a dichloromethyl source (e.g., carbon tetrachloride) to form the resin-bound this compound.

The primary advantage of this method is the simplification of product purification. sopachem.com After the reaction with an aldehyde or ketone, the polymer-bound triphenylphosphine oxide byproduct can be removed by simple filtration, leaving the pure product in the solution. researchgate.net This is particularly valuable in the context of combinatorial chemistry and automated synthesis. google.com The spent polymer resin can often be regenerated and reused, further enhancing the sustainability of the process.

Table 2: Comparison of Solution-Phase vs. Solid-Phase Wittig Reaction

FeatureSolution-Phase SynthesisPolymer-Supported Solid-Phase Synthesis
Reagent State Soluble in reaction mediumInsoluble, heterogeneous reagent
Purification Often requires chromatography or crystallizationSimple filtration to remove byproduct sopachem.com
Reagent Recovery Difficult; byproduct is a waste productByproduct remains on resin; can be regenerated and reused researchgate.net
Automation ChallengingAmenable to automated and high-throughput synthesis google.com

This solid-phase approach transforms the Wittig reaction from a process requiring tedious purification into a clean and efficient synthetic operation. researchgate.net

Tandem Reactions and One-Pot Synthetic Strategies Involving the Chemical Compound

Modern synthetic chemistry emphasizes efficiency, which has led to the development of tandem, domino, or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. researchgate.net this compound is a valuable reagent in such strategies.

A common one-pot strategy involves the in situ generation of the ylide from triphenylphosphine and a carbon tetrahalide, followed immediately by the Wittig reaction with an added aldehyde or ketone. This avoids the need to isolate the often-sensitive ylide. wikipedia.org

More complex tandem reactions can be designed around the dichlorovinyl group formed by the initial Wittig reaction. The resulting 1,1-dichloroalkene is a versatile synthetic intermediate that can participate in subsequent transformations. For example, a potential one-pot sequence could involve:

Dichloromethylenation: Reaction of an aldehyde with this compound to form a 1,1-dichloroalkene.

Subsequent Reaction: The resulting dichloroalkene could then, in the same pot, undergo a further reaction such as a Suzuki cross-coupling, hydrolysis to a ketone, or a metal-catalyzed reduction.

Reactions of phosphorus ylides with diazo esters can also initiate multi-step cascade processes, leading to complex polyfunctional molecules. researchgate.net The development of such one-pot procedures significantly improves synthetic efficiency by reducing the number of steps, minimizing solvent use, and saving time. tandfonline.com

Future Directions in Synthetic Methodology Development

The chemistry of phosphorus ylides, including this compound, continues to evolve. Several key areas are poised for future development:

Tailored Ylide Design: Future research will likely focus on creating ylides with finely tuned electronic and steric properties. nih.gov By modifying the substituents on the phosphorus atom or the ylidic carbon, chemists can control the reactivity and stereoselectivity of the Wittig reaction. numberanalytics.com This includes the development of novel chiral ylides for asymmetric synthesis. numberanalytics.com

Broader Catalytic Systems: The quest for a truly general and efficient catalytic Wittig reaction remains a primary goal. researchgate.net This involves not only improving phosphine-recycling systems but also exploring alternative catalysts that might operate through different mechanisms.

Applications in Materials Science: Phosphorus ylides have potential applications beyond traditional organic synthesis. They can be used to synthesize functional polymers, nanoparticles, and other advanced materials. numberanalytics.com The unique electronic properties of ylides make them interesting candidates for incorporation into novel materials with specific optical or electronic characteristics.

Flow Chemistry: The application of continuous flow chemistry techniques to ylide reactions offers advantages in terms of safety (handling of unstable intermediates), scalability, and process control. numberanalytics.com Integrating the generation and reaction of this compound into a flow system could enable safer and more efficient large-scale production of dichloroalkenes.

Q & A

Q. What are the established synthetic routes for Dichloromethylenetriphenylphosphorane, and what factors influence yield?

this compound (DCTPP) is synthesized via two primary methods:

  • Reaction of carbon tetrachloride with triphenylphosphine.
  • Decomposition of chloroform using potassium per-tert\textit{tert}-butoxide in the presence of triphenylphosphine. Yield optimization requires strict control of stoichiometric ratios (e.g., excess triphenylphosphine for complete conversion) and anhydrous conditions to prevent hydrolysis. Reaction temperature (typically 0–25°C) and solvent polarity (non-polar solvents like THF) also significantly affect product purity .

Q. How does DCTPP react with carbonyl compounds such as aldehydes and ketones?

DCTPP selectively reacts with ketone carbonyl groups over aldehydes under mild conditions. For example, with ethyl pyruvate, it forms ethyl 3,3-dichloro-2-methylacrylate via nucleophilic attack on the ketone moiety. Reaction monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation. Solvent choice (e.g., dichloromethane) and reaction time (3–24 hours) influence regioselectivity .

Q. What safety protocols are essential when handling DCTPP in laboratory settings?

Key protocols include:

  • Use of PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as corrosive ).
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
  • Spill management: Absorb spills with inert materials (e.g., sand) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for DCTPP-mediated transformations of sterically hindered ketones?

Optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reactivity for hindered substrates.
  • Catalytic additives : Use of Lewis acids (e.g., ZnCl2_2) to activate carbonyl groups.
  • Temperature gradients : Stepwise heating (e.g., 25°C to 60°C) to overcome kinetic barriers. Monitor progress via 31^{31}P NMR to detect intermediate phosphorane adducts .

Q. How should researchers address contradictions in reported reactivity data for DCTPP across literature sources?

Discrepancies often arise from variations in substrate electronic effects or moisture content. To resolve:

  • Replicate experiments under strictly anhydrous conditions.
  • Perform control studies with standardized substrates (e.g., acetophenone vs. benzaldehyde).
  • Use high-purity DCTPP (verified via elemental analysis) to eliminate batch variability .

Q. What are the environmental stability and disposal considerations for DCTPP waste?

DCTPP hydrolyzes slowly in aqueous media, releasing HCl and triphenylphosphine oxide. Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect solid waste in labeled containers for incineration at licensed facilities. Avoid landfill disposal due to potential groundwater contamination .

Q. How does DCTPP compare to other Wittig-type reagents in terms of reactivity and functional group tolerance?

Unlike traditional Wittig reagents, DCTPP exhibits:

  • Higher electrophilicity : Effective for electron-deficient ketones.
  • Reduced sensitivity to moisture : Stabilized by bulky triphenylphosphine groups. Comparative studies using 13^{13}C NMR kinetics reveal faster adduct formation with DCTPP vs. ylides like Ph3_3P=CH2_2 .

Q. What analytical techniques are most reliable for characterizing DCTPP and its reaction products?

  • Elemental analysis : Confirm Cl and P content (theoretical: Cl 21.3%, P 9.3%).
  • Spectroscopy : 31^{31}P NMR (δ ~20 ppm for DCTPP) and IR (P-Cl stretch at 550 cm1^{-1}).
  • X-ray crystallography : Resolve steric effects in adducts, as demonstrated in phosphazene syntheses .

Q. How can researchers mitigate side reactions during DCTPP-mediated syntheses?

  • Scavenging agents : Add molecular sieves to sequester trace water.
  • Inert atmosphere : Use argon/glovebox techniques to prevent oxidation.
  • Stepwise addition : Introduce DCTPP gradually to avoid exothermic side reactions (e.g., dimerization) .

Q. What mechanistic insights explain DCTPP’s preference for ketones over aldehydes?

Kinetic studies suggest that ketones form more stable oxaphosphorane intermediates due to greater hyperconjugative stabilization (vs. aldehydes). Density Functional Theory (DFT) calculations support lower activation energy for ketone adducts .

Methodological Guidance for Data Interpretation

Q. How should researchers design experiments to evaluate DCTPP’s stability under varying storage conditions?

  • Accelerated aging tests : Store samples at 40°C/75% RH and monitor degradation via TLC or HPLC.
  • Light sensitivity : Expose to UV light (254 nm) to assess photolytic decomposition.
  • Moisture control : Use Karl Fischer titration to quantify water uptake in stored batches .

Q. What strategies validate the purity of DCTPP in synthetic applications?

  • Melting point analysis : Pure DCTPP melts at 125–127°C (decomposes above 130°C).
  • Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm) to detect triphenylphosphine oxide impurities .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.